molecular formula C16H21NO4S B3408195 N-(1,1-dioxo-2,3-dihydro-1lambda6-thiophen-3-yl)-N-(4-methoxyphenyl)-3-methylbutanamide CAS No. 863022-76-8

N-(1,1-dioxo-2,3-dihydro-1lambda6-thiophen-3-yl)-N-(4-methoxyphenyl)-3-methylbutanamide

Cat. No.: B3408195
CAS No.: 863022-76-8
M. Wt: 323.4 g/mol
InChI Key: IWOCLIZZOLCRQY-UHFFFAOYSA-N
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Description

N-(1,1-dioxo-2,3-dihydro-1lambda6-thiophen-3-yl)-N-(4-methoxyphenyl)-3-methylbutanamide is a synthetic organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound is characterized by the presence of a thiophene ring with a sulfone group, a methoxyphenyl group, and a butanamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,1-dioxo-2,3-dihydro-1lambda6-thiophen-3-yl)-N-(4-methoxyphenyl)-3-methylbutanamide typically involves the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through the cyclization of a suitable diene with sulfur or sulfur-containing reagents.

    Introduction of the Sulfone Group: The thiophene ring is then oxidized to introduce the sulfone group. This can be achieved using oxidizing agents such as hydrogen peroxide or peracids.

    Attachment of the Methoxyphenyl Group: The methoxyphenyl group can be introduced through a nucleophilic substitution reaction using a suitable methoxyphenyl halide.

    Formation of the Butanamide Moiety: The final step involves the formation of the butanamide moiety through an amide coupling reaction using a suitable amine and carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo further oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the sulfone group, converting it back to a sulfide or thiol.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, peracids, or other strong oxidizing agents.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Halides, nucleophiles, or electrophiles under appropriate conditions.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Sulfides, thiols.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

N-(1,1-dioxo-2,3-dihydro-1lambda6-thiophen-3-yl)-N-(4-methoxyphenyl)-3-methylbutanamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

    Biological Research: The compound is used as a tool to study various biological pathways and mechanisms, particularly those involving thiophene derivatives.

    Chemical Synthesis: It serves as an intermediate in the synthesis of more complex molecules and pharmaceuticals.

    Material Science: The compound’s unique structural properties make it useful in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(1,1-dioxo-2,3-dihydro-1lambda6-thiophen-3-yl)-N-(4-methoxyphenyl)-3-methylbutanamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins involved in biological processes.

    Pathways: It can modulate signaling pathways, such as those involved in inflammation or cell proliferation, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-(4-methoxyphenyl)-3-methylbutanamide: Lacks the thiophene ring and sulfone group.

    N-(1,1-dioxo-2,3-dihydro-1lambda6-thiophen-3-yl)-3-methylbutanamide: Lacks the methoxyphenyl group.

    N-(1,1-dioxo-2,3-dihydro-1lambda6-thiophen-3-yl)-N-phenyl-3-methylbutanamide: Lacks the methoxy group on the phenyl ring.

Uniqueness

The presence of both the thiophene ring with a sulfone group and the methoxyphenyl group in N-(1,1-dioxo-2,3-dihydro-1lambda6-thiophen-3-yl)-N-(4-methoxyphenyl)-3-methylbutanamide imparts unique chemical and biological properties. This combination allows for specific interactions with molecular targets and pathways, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-N-(4-methoxyphenyl)-3-methylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO4S/c1-12(2)10-16(18)17(14-8-9-22(19,20)11-14)13-4-6-15(21-3)7-5-13/h4-9,12,14H,10-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWOCLIZZOLCRQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=O)N(C1CS(=O)(=O)C=C1)C2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(1,1-dioxo-2,3-dihydro-1lambda6-thiophen-3-yl)-N-(4-methoxyphenyl)-3-methylbutanamide
Reactant of Route 2
Reactant of Route 2
N-(1,1-dioxo-2,3-dihydro-1lambda6-thiophen-3-yl)-N-(4-methoxyphenyl)-3-methylbutanamide
Reactant of Route 3
N-(1,1-dioxo-2,3-dihydro-1lambda6-thiophen-3-yl)-N-(4-methoxyphenyl)-3-methylbutanamide
Reactant of Route 4
N-(1,1-dioxo-2,3-dihydro-1lambda6-thiophen-3-yl)-N-(4-methoxyphenyl)-3-methylbutanamide
Reactant of Route 5
N-(1,1-dioxo-2,3-dihydro-1lambda6-thiophen-3-yl)-N-(4-methoxyphenyl)-3-methylbutanamide
Reactant of Route 6
Reactant of Route 6
N-(1,1-dioxo-2,3-dihydro-1lambda6-thiophen-3-yl)-N-(4-methoxyphenyl)-3-methylbutanamide

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